

JNJ-42165279 stability and storage conditions

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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B15569278

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JNJ-42165279 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-42165279. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for JNJ-42165279?

A1: For long-term stability, JNJ-42165279 should be stored under the following conditions:

Form	Storage Temperature	Duration
Powder	-20°C	≥ 4 years ^[1]
Stock Solution (in DMSO)	-80°C	Up to 2 years ^[2]
Stock Solution (in DMSO)	-20°C	Up to 1 year ^[2]

Q2: How should I handle JNJ-42165279 upon receipt?

A2: JNJ-42165279 is shipped at room temperature for continental US deliveries.^[1] Upon receipt, it is recommended to store the compound as per the long-term storage conditions mentioned above.

Q3: My JNJ-42165279 solution appears to have precipitated. What should I do?

A3: If precipitation or phase separation is observed during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.^[2] It is crucial to ensure the compound is fully dissolved to maintain concentration accuracy in your experiments. For in vivo experiments, it is always recommended to prepare fresh working solutions on the day of use.^[2]

Q4: What is the known stability of JNJ-42165279 in different conditions?

A4: JNJ-42165279 exhibits some instabilities under specific conditions. Researchers should be aware of the following:

- **Hydrolytic Instability:** The compound shows some hydrolytic instability at a pH range of 2–10 at both 22°C and 2°C over a period of 1–4 weeks.^[3] The primary hydrolysis products are 1 and 3-amino-4-chloropyridine.^[3]
- **Light Sensitivity:** In its solid form, JNJ-42165279 undergoes slight degradation when exposed to fluorescent light.^[3] It is stable under UVA light.^[3] It is best practice to protect all solutions from light.
- **Formulation Stability:** A suspension of the free-base of JNJ-42165279 in 0.5% Methocel has a shelf life of over 30 days when stored refrigerated and protected from light.^[3]

Q5: What solvents are recommended for preparing JNJ-42165279 solutions?

A5: JNJ-42165279 is soluble in the following solvents:

- Dimethylformamide (DMF): 30 mg/mL^[1]
- Dimethyl sulfoxide (DMSO): 30 mg/mL^[1]
- Ethanol: 30 mg/mL^[1]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Compound degradation due to improper storage or handling.	Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh working solutions for each experiment, especially for in vivo studies.[2]
Inaccurate solution concentration due to incomplete dissolution.	Visually inspect the solution for any precipitate. If present, use gentle heating or sonication to ensure complete dissolution.[2]	
Precipitation in aqueous buffers	Low aqueous solubility of JNJ-42165279.	When preparing aqueous solutions from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing. The final concentration of DMSO should be kept as low as possible. For in vivo formulations, a suspension in 0.5% Methocel can be considered for improved stability.[3]
Loss of compound activity over time in prepared solutions	Hydrolytic degradation, especially in non-neutral pH buffers.	Prepare fresh solutions before each experiment. If solutions need to be stored for a short period, aliquot and store at -80°C and use within a limited time. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Forced Degradation Study Protocol (General Procedure)

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While a specific validated HPLC method for JNJ-42165279 was not found in the public domain, a general protocol is provided below.

- Preparation of Stock Solution: Prepare a stock solution of JNJ-42165279 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
 - Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
 - Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
 - Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
 - Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for an extended period.
- Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV or MS detection, to identify and quantify any degradation products.

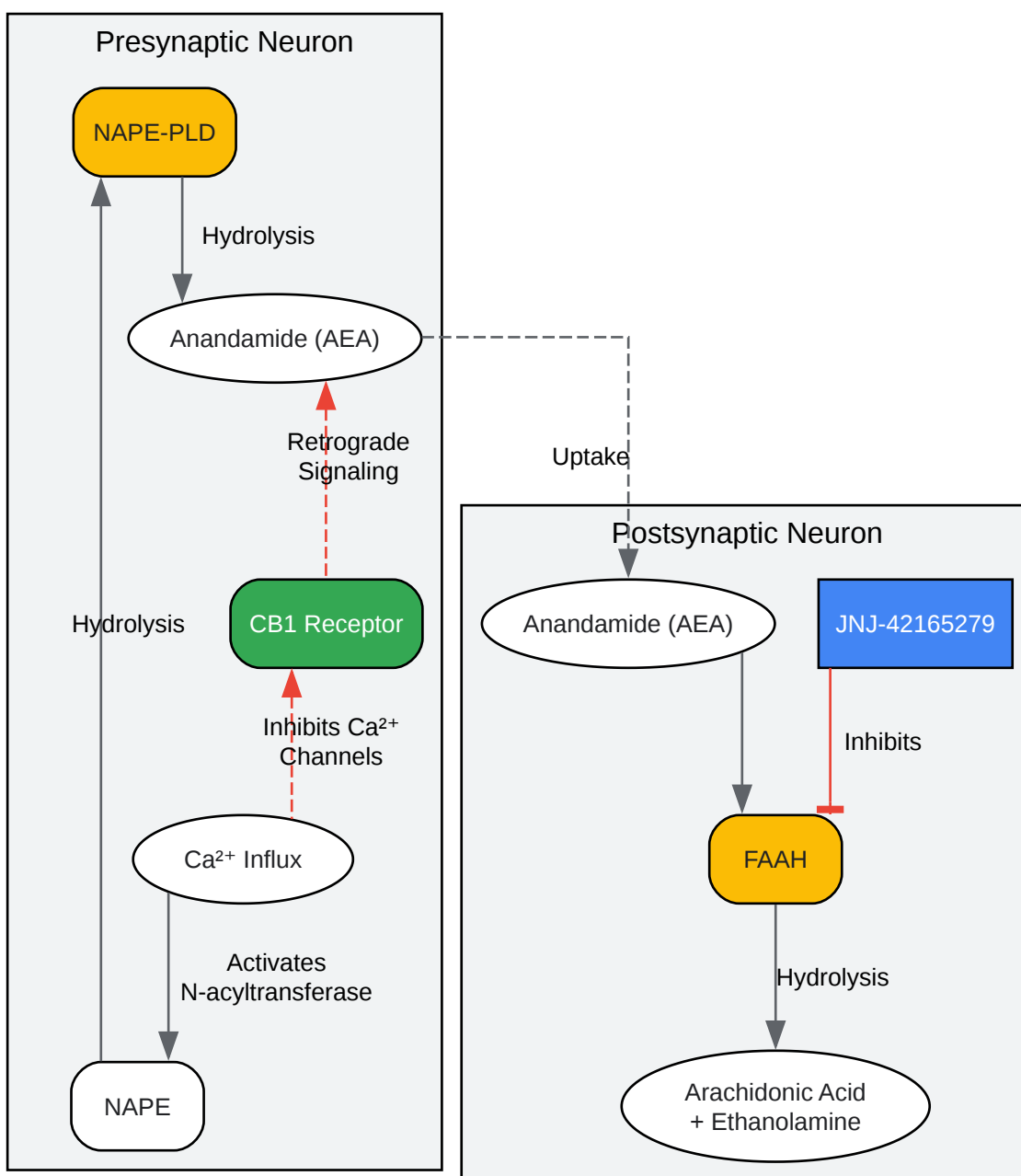
High-Performance Liquid Chromatography (HPLC) Method Template

The following are typical starting parameters for developing a stability-indicating HPLC method for a small molecule like JNJ-42165279. Method optimization and validation are required.

Parameter	Suggested Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm (or scan for optimal wavelength)
Injection Volume	10 µL

Signaling Pathway

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[5] By inhibiting FAAH, JNJ-42165279 increases the levels of AEA, thereby enhancing endocannabinoid signaling.



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Caption: FAAH Signaling Pathway and Inhibition by JNJ-42165279.

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